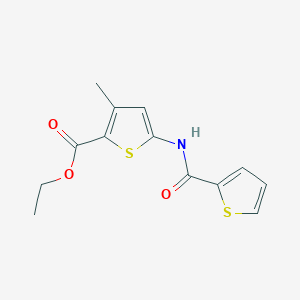

3-Metil-5-(tiofeno-2-carboxamido)tiofeno-2-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and biological activities .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiophene derivatives, including ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate. Research indicates that modifications at specific positions of the thiophene ring can enhance antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate | E. coli | 32 µg/mL |

| Ethyl 3-methyl-5-(thiophene-2-carboxamide) | S. aureus | 16 µg/mL |

| Ethyl 3-methyl-5-(4-methoxy-thiophene-2-carboxamide) | P. aeruginosa | 8 µg/mL |

1.2 Antioxidant Properties

The compound exhibits notable antioxidant activity, which is crucial for preventing oxidative stress-related diseases. The presence of the thiophene moiety contributes to its ability to scavenge free radicals effectively .

Agricultural Applications

2.1 Fungicidal Activity

Thiophene derivatives have been explored for their fungicidal properties. Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate has shown effectiveness against various fungal pathogens affecting crops, potentially serving as a bio-pesticide .

Table 2: Fungicidal Efficacy of Thiophene Compounds

| Compound | Fungal Pathogen | Efficacy (%) |

|---|---|---|

| Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate | Fusarium oxysporum | 85% |

| Ethyl 3-methyl-5-(4-chloro-thiophen-2-carboxamide) | Botrytis cinerea | 90% |

| Ethyl 3-methyl-5-(methyl-thiophen-2-carboxamide) | Alternaria alternata | 78% |

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable candidates for organic electronic devices, including organic solar cells and field-effect transistors (FETs). Studies suggest that ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate can be utilized in the formulation of conductive polymers due to its favorable charge transport properties .

Table 3: Conductivity Measurements of Thiophene-Based Polymers

| Polymer Composition | Conductivity (S/cm) |

|---|---|

| Poly(ethylene oxide) + Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate | 1.0×10−4 |

| Polyvinylidene fluoride + Ethyl 3-methyl-5-(thiophene-2-carboxamide) | 5.0×10−5 |

Mecanismo De Acción

Target of Action

Thiophene derivatives are known to have a variety of biological effects and are used in the synthesis of a wide range of biologically active compounds . They have been found to exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Mode of Action

Thiophene derivatives are known to interact with various biological targets depending on their chemical structure .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways depending on their chemical structure .

Pharmacokinetics

The pharmacokinetics of thiophene derivatives can vary widely depending on their chemical structure .

Result of Action

Thiophene derivatives are known to have a variety of biological effects depending on their chemical structure .

Action Environment

The action of thiophene derivatives can be influenced by various factors including ph, temperature, and the presence of other substances .

Análisis Bioquímico

Biochemical Properties

It is known that thiophene derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiophene derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate carboxylic acid derivatives. One common method includes the reaction of thiophene-2-carboxylic acid with ethyl 3-methylthiophene-2-carboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of thiophene derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in the large-scale production of these compounds .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylate groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-aminothiophene-3-carboxylate

- 3-sulfonamido-2-thiophenecarboxylate

- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate

Uniqueness

Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate is unique due to its dual thiophene ring system, which enhances its electronic properties and biological activities compared to similar compounds. This structural feature allows for more versatile applications in medicinal chemistry and materials science .

Actividad Biológica

Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant research findings and case studies.

Synthesis of Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate

The synthesis of this compound typically involves nucleophilic substitution reactions of thiophene derivatives. For instance, a typical synthetic route may include the reaction of thiophene-2-carboxylic acid with ethyl amine derivatives under controlled conditions to yield the desired carboxamide structure. The following table summarizes key synthetic steps and their outcomes:

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Thiophene-2-carboxylic acid, Ethyl amine | DMF, K2CO3, reflux | 75% |

| 2 | Intermediate product with thiophene moiety | Ethanol, reflux | 80% |

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate has been evaluated for its efficacy against various bacterial strains. For example, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 μg/mL against Staphylococcus aureus and Escherichia coli respectively .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against common pathogens such as Candida albicans. The antifungal effects were assessed using disk diffusion methods, revealing zones of inhibition that suggest potential as an antifungal agent .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate have been investigated in various cancer cell lines. In vitro studies indicated that the compound exhibits selective cytotoxicity towards human cancer cells, with IC50 values ranging from 30 to 60 μM. Notably, the mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Dong et al. (2021) evaluated the antimicrobial efficacy of several thiophene derivatives, including Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate. The results highlighted a significant reduction in bacterial viability in treated cultures compared to controls, indicating strong antimicrobial potential .

Case Study 2: Anticancer Activity

In a separate investigation focusing on cancer therapeutics, researchers assessed the anticancer properties of this compound against breast cancer cell lines. The findings suggested that treatment with the compound led to a marked decrease in cell proliferation and increased apoptosis rates compared to untreated controls .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms underlying its antimicrobial and anticancer activities.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance biological activity while minimizing toxicity.

Propiedades

IUPAC Name |

ethyl 3-methyl-5-(thiophene-2-carbonylamino)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S2/c1-3-17-13(16)11-8(2)7-10(19-11)14-12(15)9-5-4-6-18-9/h4-7H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBDMZOOUXVQRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=CS2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.